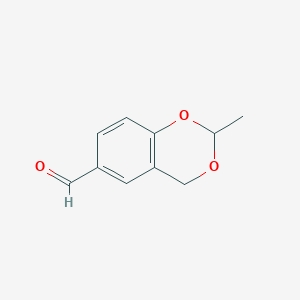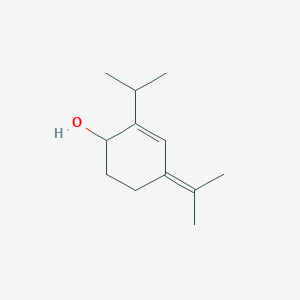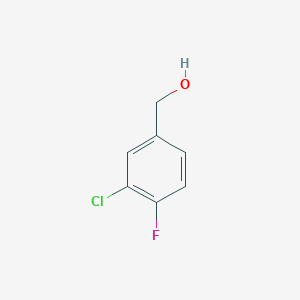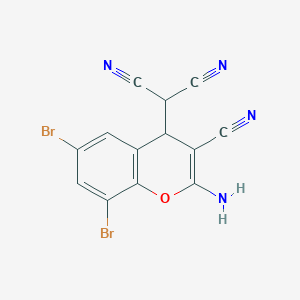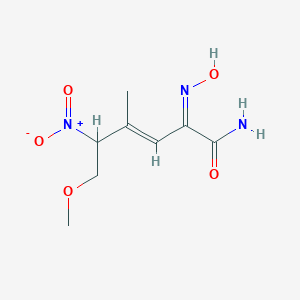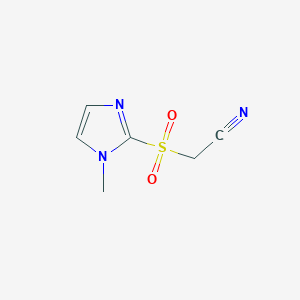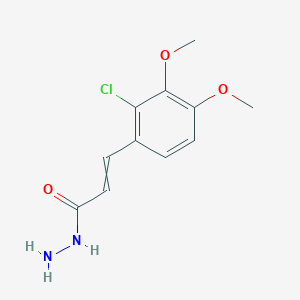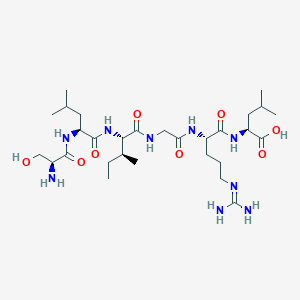
(2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imine, also known as TBS-protected dienimine, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine is not well understood. However, it is believed that the compound may act as a nucleophile in various reactions, due to the presence of the dienimine moiety.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine. However, studies have shown that the compound is stable under physiological conditions, making it a potential candidate for use in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine is its versatility in various scientific research applications. However, the compound has some limitations, including its relatively low yield in the synthesis method and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research of (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine. One potential direction is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further research could be conducted to better understand the mechanism of action and potential applications of (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine in various fields, including drug discovery and organometallic chemistry.
Synthesemethoden
The synthesis of (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine involves several steps, starting with the reaction of 6-bromo-2,4-hexadiene with tert-butylamine to form the corresponding amine. This amine is then reacted with trimethylsilyl chloride to produce the (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined amine, which is subsequently reacted with formaldehyde to form the (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
(2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine has been used in various scientific research applications, including as a ligand in organometallic chemistry, as a building block in the synthesis of natural products, and as a precursor for the synthesis of bioactive compounds. One of the notable applications of (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine is its use in the synthesis of the natural product (-)-englerin A, which has been shown to have antitumor activity.
Eigenschaften
CAS-Nummer |
171814-36-1 |
|---|---|
Molekularformel |
C13H25NSi |
Molekulargewicht |
223.43 g/mol |
IUPAC-Name |
(2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imine |
InChI |
InChI=1S/C13H25NSi/c1-13(2,3)14-11-9-7-8-10-12-15(4,5)6/h7-11H,12H2,1-6H3/b9-7+,10-8+,14-11? |
InChI-Schlüssel |
CGIIKXSIKQLVJK-FGFCZSSHSA-N |
Isomerische SMILES |
CC(C)(C)N=C/C=C/C=C/C[Si](C)(C)C |
SMILES |
CC(C)(C)N=CC=CC=CC[Si](C)(C)C |
Kanonische SMILES |
CC(C)(C)N=CC=CC=CC[Si](C)(C)C |
Synonyme |
6-TRIMETHYLSILYL-N-TERT-BUTYL-2,4-HEXADIENALDIMINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



